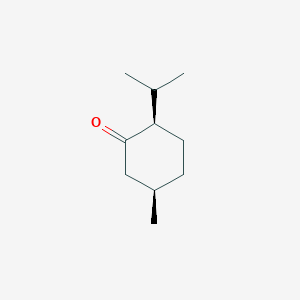

(+)-Isomenthone

Overview

Description

(+)-Isomenthone is a naturally occurring monoterpene ketone found in various essential oils, particularly in the Mentha species. It is a stereoisomer of menthone and is known for its minty aroma. This compound plays a significant role in the flavor and fragrance industry due to its pleasant scent and is also studied for its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (+)-Isomenthone can be synthesized through several methods, including the oxidation of (+)-isomenthol. One common synthetic route involves the catalytic hydrogenation of pulegone, which yields a mixture of menthone and isomenthone. The reaction conditions typically include the use of a palladium or platinum catalyst under hydrogen gas at elevated temperatures and pressures.

Industrial Production Methods: In industrial settings, this compound is often extracted from essential oils through steam distillation. The essential oils are obtained from plants like peppermint and spearmint, which are rich sources of this compound. The distillation process involves heating the plant material with steam, which vaporizes the volatile compounds. The vapor is then condensed and collected, yielding a mixture of essential oils that can be further purified to isolate this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various products, including isomenthone oxide and other oxygenated derivatives.

Reduction: The compound can be reduced to (+)-isomenthol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Isomenthone oxide and other oxygenated derivatives.

Reduction: (+)-Isomenthol.

Substitution: Various substituted menthone derivatives depending on the nucleophile used.

Scientific Research Applications

(+)-Isomenthone has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex organic molecules.

Biology: Studies have explored its antimicrobial and antifungal properties, making it a candidate for use in natural preservatives.

Medicine: Research has indicated potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: In the flavor and fragrance industry, this compound is used to impart a minty aroma to various products, including perfumes, cosmetics, and food items.

Mechanism of Action

The mechanism of action of (+)-isomenthone involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. For instance, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, its antimicrobial properties are thought to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Menthone: Another monoterpene ketone with a similar structure but different stereochemistry.

Pulegone: A precursor in the synthesis of menthone and isomenthone, known for its minty aroma.

Carvone: A related monoterpene ketone with a distinct spearmint or caraway scent.

Properties

IUPAC Name |

(2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044475, DTXSID001015953 | |

| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly oily liquid with a peppermint odour | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.895-0.925 | |

| Record name | dl-Isomenthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1196-31-2, 491-07-6 | |

| Record name | (1R,4R)-Isomenthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomenthone, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(2R,5R)-5-Methyl-2-(1-methylethyl)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,4R)-Isomenthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001015953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomenthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S2W18YHP6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-isomenthone?

A1: this compound has a molecular formula of C10H18O and a molecular weight of 154.25 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: While the provided research papers don't delve deeply into spectroscopic characterization, they primarily utilize Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of this compound in various essential oils. [, , , , , , , , , , , , , , ] Specific spectroscopic data would necessitate further targeted analysis.

Q3: How is this compound biosynthesized in plants?

A3: Research suggests that this compound biosynthesis in plants like peppermint (Mentha x piperita) involves a complex pathway with several intermediates. [, , , , , , ] It is formed alongside its diastereomer (-)-menthone through the reduction of precursors like (+)-pulegone, potentially involving enzymes like menthone reductases. Interestingly, the stereoselectivity of this reduction process can vary depending on the plant species and specific enzymes involved. [, , ]

Q4: Are there specific enzymes known to catalyze this compound formation?

A4: Yes, studies on peppermint (Mentha x piperita) have identified two distinct NADPH-dependent ketoreductases that play a crucial role in the biosynthesis of menthol isomers from menthone precursors. [] While these enzymes primarily target (-)-menthone, they also exhibit activity towards this compound, yielding different ratios of menthol isomers. [] Further research is needed to fully elucidate the specific enzymes responsible for this compound formation in other plant species.

Q5: Can this compound be metabolized by microorganisms?

A5: Yes, a study using Pseudomonas putida YK-2 demonstrated the microorganism's ability to metabolize (-)-menthone, with this compound identified as one of the metabolic products. [] This suggests that microbial metabolic pathways could play a role in the degradation or transformation of this compound in specific environments.

Q6: What are some synthetic approaches to obtain this compound?

A6: this compound can be chemically synthesized through several methods: * Cyclization of Citronellal: Al/Fe-Pillared Clay (Al/Fe-PILC) effectively catalyzes the cyclization of citronellal, yielding a mixture of menthone and isomenthone, with a 2:1 ratio favoring isomenthone, at 80°C in 1,2-dichloroethane. [] * From Inverted Menthone: (+)-Isomenthol, a reduced form of this compound, can be synthesized from an inverted menthone mixture (containing both (-)-menthone and this compound) via reduction with sodium in aqueous ammonia. []

Q7: Can this compound be used as a chiral building block for the synthesis of more complex molecules?

A7: Absolutely. Research highlights the potential of this compound as a versatile chiral starting material in organic synthesis. [, , ] For instance, it serves as a precursor for synthesizing chiral allyl donors, which facilitate enantioselective (2Z)-alk-2-enylation of aldehydes. [] Additionally, this compound-derived 1,3-diol ligands, synthesized through a two-step parallel synthesis approach, have shown promising catalytic activity in asymmetric aldol reactions. []

Q8: What are the primary applications of this compound?

A8: this compound finds its main application as a constituent of essential oils used in various industries, including: * Flavor and Fragrance Industry: Its characteristic minty aroma makes it valuable in flavoring agents, perfumes, and cosmetics. [, , , , ] * Pharmaceutical Industry: Some research suggests potential antimicrobial activities associated with this compound-containing essential oils, though further investigation is required. [, , ]

Q9: Is this compound used in smoking-cessation aids?

A9: Yes, this compound has been identified as a volatile organic compound (VOC) released from nicotine-free inhalators marketed as smoking-cessation aids. [] While its concentration in these products is generally below regulatory limits, further research is needed to assess potential long-term effects of inhalation exposure.

Q10: What is known about the toxicity of this compound?

A10: While generally considered safe for use in food flavorings and fragrances at low concentrations, limited research is available on the specific toxicity profile of this compound. [, ] A study investigating the safety of nicotine-free inhalators found that the concentration of this compound released slightly exceeded the derived no-effect level (DNEL). [] This highlights the need for further research to comprehensively assess the potential health impacts of this compound, particularly concerning inhalation exposure.

Q11: What analytical methods are used to detect and quantify this compound?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is the predominant technique employed in the analyzed research for the identification and quantification of this compound in various matrices, particularly essential oils. [, , , , , , , , , , , , , , ] Enantioselective multidimensional gas chromatography (enantio-MDGC), often combined with mass spectrometry, enables the separation and quantification of this compound enantiomers, providing valuable information for assessing the authenticity and quality of essential oils. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Des[2-(1-methyl-2-pyrrolidinyl)ethyl] Udenafil](/img/structure/B49542.png)

![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)